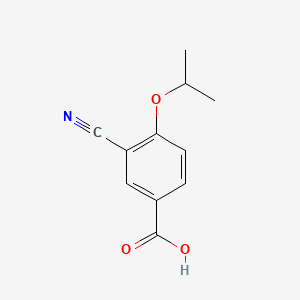

3-Cyano-4-isopropoxybenzoic acid

説明

Significance of Aromatic Carboxylic Acids and Nitriles in Organic Synthesis

Aromatic carboxylic acids and nitriles are two of the most important functional groups in organic synthesis, serving as versatile precursors to a vast array of other functionalities. Aromatic carboxylic acids, with their acidic proton and electrophilic carbonyl carbon, readily undergo a variety of transformations, including esterification, amidation, and reduction to alcohols. They are fundamental components in the synthesis of numerous pharmaceuticals, polymers, and agrochemicals. researchgate.net

Nitriles, on the other hand, are prized for their ability to be converted into amines, amides, carboxylic acids, and ketones. The carbon-nitrogen triple bond provides a unique site for both nucleophilic and electrophilic attack, making nitriles key intermediates in the construction of complex nitrogen-containing heterocycles. researchgate.net The combination of both a carboxylic acid and a nitrile group on the same aromatic scaffold, as seen in 3-Cyano-4-isopropoxybenzoic acid, creates a bifunctional molecule with orthogonal reactivity, allowing for sequential and selective transformations.

Overview of Structural Features Relevant to Chemical Reactivity and Synthetic Design

The chemical behavior of this compound is dictated by the interplay of its three key functional groups and their positions on the aromatic ring. The carboxylic acid group is an electron-withdrawing group and a hydrogen bond donor, influencing the molecule's acidity and its interactions with other molecules. libretexts.org The cyano group, also strongly electron-withdrawing, further deactivates the aromatic ring towards electrophilic substitution while providing a handle for various synthetic transformations. libretexts.org

Historical Context and Evolution of Research on this compound

While the broader study of substituted benzoic acids dates back to the foundational work on linear free-energy relationships by Louis Plack Hammett in the 1930s, the specific research trajectory of this compound is more recent. wikipedia.org Its emergence is closely tied to the advancements in medicinal chemistry and the need for sophisticated molecular scaffolds.

Early synthetic routes to similar cyanobenzoic acid derivatives often relied on methods that utilized toxic reagents like cuprous cyanide. google.com The evolution of research on this compound has been marked by the development of safer and more efficient synthetic pathways. Notably, patent literature from recent years highlights improved methods that avoid hazardous cyanides, for instance, by preparing the cyano group from a formyl group precursor. google.comgoogle.comgoogle.com These advancements have made the compound more accessible for industrial-scale production.

The primary driver for the intensified research into this compound has been its utility as a key intermediate in the synthesis of high-value pharmaceutical compounds. It is a crucial building block for molecules that act as non-purine-selective inhibitors of xanthine (B1682287) oxidase, which are investigated for the treatment of conditions like gout. Furthermore, it is used in the preparation of sphingosine (B13886) phosphate (B84403) (S1P) receptor modulators, a class of drugs explored for the treatment of autoimmune diseases such as multiple sclerosis. chemicalbook.com The development of these targeted therapies has cemented the importance of this compound in modern drug discovery and development.

Chemical Identity and Properties

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 258273-31-3 |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| SMILES | CC(C)OC1=C(C=C(C=C1)C(=O)O)C#N |

| InChI Key | FQGLEMDXDTZJMJ-UHFFFAOYSA-N |

Detailed Research Findings

Recent research has focused on optimizing the synthesis of this compound and expanding its applications. A common synthetic route involves a multi-step process starting from a 4-hydroxybenzoate (B8730719) ester. google.com This process typically includes formylation, conversion of the formyl group to a nitrile, etherification to introduce the isopropoxy group, and finally, hydrolysis of the ester to yield the desired carboxylic acid. google.com This method is favored for its avoidance of highly toxic cyanide reagents.

The compound undergoes a variety of chemical reactions, including oxidation, reduction of the cyano group to an amine, and substitution reactions. Its utility as a precursor is highlighted in its use for synthesizing cyanoaryloxadiazolyl-substituted nitrogen heterocycles, which are important pharmacophores. chemicalbook.com

特性

IUPAC Name |

3-cyano-4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(2)15-10-4-3-8(11(13)14)5-9(10)6-12/h3-5,7H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGLEMDXDTZJMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620774 | |

| Record name | 3-Cyano-4-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258273-31-3 | |

| Record name | 3-Cyano-4-(1-methylethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=258273-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RP-101124 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0258273313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyano-4-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CYANO-4-ISOPROPOXYBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RP-101124 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HGE0YD4NJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Cyano 4 Isopropoxybenzoic Acid

Classical Approaches in the Preparation of 3-Cyano-4-isopropoxybenzoic Acid

Traditional synthesis methods for this compound have historically involved the use of highly toxic cyanide reagents. google.com One of the significant drawbacks of these classical routes is the reliance on reagents like cuprous cyanide. google.com The use of such hypertoxic cyanides poses considerable hazards, making the process less suitable for large-scale industrial applications and raising significant environmental and safety concerns. google.com These methods, while capable of producing the target molecule, are increasingly being replaced by safer and more environmentally benign alternatives.

Modernized and Green Chemistry Routes to this compound

In response to the limitations of classical methods, modernized synthetic routes have been developed. These approaches prioritize safety, efficiency, and suitability for large-scale production. google.com A prominent modern strategy involves a multi-step synthesis that begins with a readily available starting material, 4-phenyl hydroxybenzoate, and proceeds through key intermediates to yield the final product. google.com This method successfully avoids the use of highly toxic cyanides by generating the crucial cyano group from a formyl group precursor. google.com

Formylation: Preparation of 3-formyl-4-phenyl hydroxybenzoate from 4-phenyl hydroxybenzoate. google.com

Cyanation: Conversion of the 3-formyl-4-phenyl hydroxybenzoate to 3-cyano-4-phenyl hydroxybenzoate. google.com

Etherification: Preparation of 3-cyano-4-phenyl isopropoxybenzoate from 3-cyano-4-phenyl hydroxybenzoate. google.com

Hydrolysis: Conversion of 3-cyano-4-phenyl isopropoxybenzoate to the final product, this compound. google.com

Formyl Group Conversion to Cyano Group Strategies

A key innovation in the modern synthesis of this compound is the strategy of introducing the cyano group via the conversion of a formyl group. google.com This transformation is a more direct and efficient method suitable for large-scale production. google.com The process involves first introducing an aldehyde (formyl) group onto the benzene (B151609) ring of a precursor molecule. This aldehyde then serves as a handle for the subsequent conversion into a nitrile (cyano) group. This approach circumvents the direct use of hazardous cyanide salts for cyanation.

Strategies for Avoiding Highly Toxic Cyanide Reagents in Synthesis

The development of synthetic routes that avoid highly toxic reagents is a central tenet of green chemistry. The modern preparation method for this compound exemplifies this principle by deliberately avoiding the use of cuprous cyanide, which was a component of older techniques. google.com This avoidance strategy significantly enhances the safety profile of the synthesis, making it more amenable to industrialization. google.com By replacing toxic cyanides with a process that builds the cyano group from a formyl intermediate, the method aligns with modern standards for chemical process safety and environmental responsibility. google.com

Optimization of Reaction Conditions and Yields for this compound Synthesis

The efficiency of synthesizing this compound is highly dependent on the optimization of reaction conditions at each step. Factors such as solvent choice, temperature, reaction time, and the nature of reagents play a crucial role in maximizing yield and purity.

The table below outlines the conditions for the multi-step modern synthesis, highlighting the different parameters at each stage.

| Step | Starting Material | Reagents | Solvent(s) | Temperature | Time | Product |

| 1. Formylation | 4-HBA phenyl ester | Magnesium chloride, triethylamine, paraformaldehyde | Dichloromethane | 60°C | Overnight | 3-aldehyde-4-HBA phenyl ester |

| 2. Cyanation | 3-aldehyde-4-HBA phenyl ester | Not specified | Not specified | Not specified | Not specified | 3-cyano-4-HBA phenyl ester |

| 3. Etherification | 3-cyano-4-HBA phenyl ester | Isopropyl bromide, potassium carbonate | Acetonitrile/DMF | 80°C | Overnight | 3-cyano-4-isopropoxy phenyl benzoate |

| 4. Hydrolysis | 3-cyano-4-isopropoxy phenyl benzoate | Sodium hydroxide (B78521) | Tetrahydrofuran | 60°C | 0.5 hour | This compound |

This table is based on the synthetic route described in patent CN106674045A. google.com

Scalability and Industrial Production Considerations for this compound

The scalability of a synthetic route is a critical factor for its application in industrial production. The modern, cyanide-free method for preparing this compound offers significant advantages in this regard. google.com The avoidance of highly toxic cyanides simplifies waste management and reduces safety infrastructure requirements, which are major considerations in large-scale manufacturing. google.com

Furthermore, the raw materials used in this modern process are described as cheap and readily available, which provides a clear cost advantage for industrial production. google.com The efficiency of converting the formyl group to the cyano group also contributes to its suitability for large-volume synthesis. google.com Custom synthesis services offer flexible production from gram to kilogram scales, indicating that robust and scalable processes are available to meet both research and industrial demands. aromsyn.com

Comparative Analysis of Synthetic Strategies for this compound

A comparative analysis of the classical and modern synthetic strategies reveals a clear superiority of the latter, particularly concerning safety and industrial viability.

| Feature | Classical Approach | Modern Approach |

| Key Reagents | Highly toxic cyanides (e.g., cuprous cyanide) google.com | Paraformaldehyde, isopropyl bromide, sodium hydroxide google.com |

| Safety Profile | High hazard due to extreme toxicity of reagents. google.com | Significantly improved safety by avoiding highly toxic cyanides. google.com |

| Environmental Impact | Potential for significant environmental contamination and hazardous waste. | Reduced environmental impact and simpler waste disposal. |

| Industrial Scalability | Poor, due to safety risks and handling difficulties of toxic reagents. google.com | High, suitable for large-scale production. google.com |

| Cost-Effectiveness | May have higher associated costs for safety measures and waste treatment. | More cost-effective due to cheap, easily accessible raw materials. google.com |

| Efficiency | Can be effective but is often outweighed by risks. | Described as an efficient and direct method. google.com |

Chemical Reactivity and Transformation Mechanisms of 3 Cyano 4 Isopropoxybenzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a primary site for reactions such as esterification and amidation, which are fundamental transformations in organic synthesis.

The conversion of 3-Cyano-4-isopropoxybenzoic acid to its corresponding esters is typically achieved through Fischer-Speier esterification. This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. thermofisher.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol reactant is often used, or water is removed from the reaction mixture as it forms. thermofisher.commasterorganicchemistry.com

The mechanism of Fischer esterification proceeds through several reversible steps: thermofisher.commasterorganicchemistry.com

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen of the carbonyl group, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl double bond, eliminating a molecule of water.

Deprotonation: The protonated ester is deprotonated by a base (such as water or the alcohol) to regenerate the acid catalyst and yield the final ester product.

The reverse of this reaction, the acid-catalyzed hydrolysis of an ester, is employed in the final step of some synthetic routes to produce this compound itself.

Table 1: Typical Conditions for Fischer Esterification

| Parameter | Condition | Purpose |

| Reactants | Carboxylic Acid, Alcohol | Forms the ester. |

| Catalyst | Concentrated H₂SO₄ or HCl | Activates the carboxylic acid. thermofisher.com |

| Temperature | Reflux | Increases reaction rate. thermofisher.com |

| Control | Excess alcohol or water removal | Shifts equilibrium to favor product formation. thermofisher.commasterorganicchemistry.com |

The carboxylic acid group of this compound can be converted into an amide bond by reacting with a primary or secondary amine. This reaction is of paramount importance, especially in peptide synthesis where the carboxylic acid of one amino acid is coupled with the amino group of another. uantwerpen.be Direct reaction between a carboxylic acid and an amine is slow and requires high temperatures; therefore, coupling reagents are used to activate the carboxylic acid. luxembourg-bio.com

The activation process involves converting the hydroxyl group of the carboxylic acid into a better leaving group. Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then readily attacked by the amine to form the amide bond.

Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are used to form activated esters that are highly efficient in promoting amide bond formation, particularly for hindered amino acids. luxembourg-bio.com

Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have proven to be very effective for coupling reactions. luxembourg-bio.com

The general strategy for peptide coupling involves pre-activating the carboxylic acid with the coupling reagent before the addition of the amine component. uantwerpen.be This approach is critical in synthesizing complex molecules, such as the cyanoaryloxadiazolyl-substituted nitrogen heterocycles derived from this compound, which are investigated as potential treatments for multiple sclerosis. chemicalbook.com

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example(s) | Mechanism of Action |

| Carbodiimides | DCC, DIC | Forms a highly reactive O-acylisourea intermediate. luxembourg-bio.com |

| Phosphonium Salts | PyBOP | Forms an activated benzotriazolyl ester. luxembourg-bio.com |

| Aminium/Uronium Salts | HATU | Forms an activated azabenzotriazolyl ester. luxembourg-bio.com |

Reactions Involving the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group that can undergo hydrolysis, nucleophilic additions, and cycloaddition reactions. lumenlearning.comresearchgate.net

The carbon-nitrogen triple bond of the nitrile can be hydrolyzed to either an amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.comyoutube.com The reaction typically requires either acidic or basic catalysis, as the reaction with neutral water is extremely slow. chemguide.co.uklibretexts.org

Acidic Hydrolysis: Heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid, results in the formation of a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org The reaction proceeds via the initial formation of an amide, which is then further hydrolyzed under the acidic conditions to the carboxylic acid. For this compound, this reaction would convert the nitrile group into a second carboxylic acid group, yielding 4-isopropoxyphthalic acid (3-carboxy-4-isopropoxybenzoic acid). Evidence suggests that the cyano group of this compound can hydrolyze to the corresponding carboxylic acid derivative over time, even at room temperature.

Alkaline Hydrolysis: When a nitrile is heated under reflux with an aqueous alkali solution, such as sodium hydroxide (B78521), the product is the salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uklibretexts.org Any carboxylic acid formed would be immediately deprotonated by the base, and any ammonium ions formed would react with hydroxide ions to produce ammonia. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified after the initial hydrolysis is complete. libretexts.org

Table 3: Products of Nitrile Hydrolysis

| Hydrolysis Condition | Intermediate Product | Final Product(s) |

| Acidic (e.g., HCl, H₂O, heat) | Amide | Carboxylic Acid + Ammonium Salt (e.g., NH₄Cl) chemguide.co.uklibretexts.org |

| Alkaline (e.g., NaOH, H₂O, heat) | Amide | Carboxylate Salt (e.g., R-COONa) + Ammonia (NH₃) chemguide.co.uklibretexts.org |

The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles. lumenlearning.com The hydrolysis reaction discussed previously is a prime example of nucleophilic addition, where water acts as the nucleophile.

Other important nucleophilic addition reactions include:

Reduction to Amines: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is valuable for introducing an aminomethyl group.

Addition of Grignard Reagents: Organometallic reagents, such as Grignard reagents (R-MgX), can add to the nitrile carbon. The initial imine salt intermediate is then hydrolyzed to produce a ketone. This provides a method for forming a new carbon-carbon bond.

The nitrile group can participate as a dipolarophile in cycloaddition reactions, most notably in [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides. researchgate.net These reactions are a powerful tool for constructing five-membered heterocyclic rings. researchgate.net

For instance, the reaction of a nitrile with an azide (B81097) in the presence of a catalyst can yield a tetrazole ring. Another significant transformation is the 1,3-dipolar cycloaddition with nitrile oxides (generated in situ from oximes) to form isoxazole (B147169) or oxadiazole rings. mdpi.com The use of this compound as a precursor in the synthesis of cyanoaryloxadiazolyl-substituted heterocycles suggests that its nitrile group participates in such cycloaddition reactions to build the oxadiazole ring structure. chemicalbook.com

Aromatic Ring Functionalization and Substitution Patterns

The substitution pattern of this compound, with substituents at the 1, 3, and 4 positions of the benzene (B151609) ring, is a result of specific synthetic routes designed to introduce these functionalities in a controlled manner. quora.com The arrangement of an electron-donating isopropoxy group and two electron-withdrawing groups (cyano and carboxyl) dictates the regioselectivity of further electrophilic aromatic substitution reactions.

The isopropoxy group is an activating group, meaning it donates electron density to the aromatic ring, making it more susceptible to electrophilic attack. numberanalytics.com Activating groups are typically ortho-, para-directing. wikipedia.org In the case of this compound, the position para to the isopropoxy group is already occupied by the carboxylic acid. Therefore, the isopropoxy group would direct incoming electrophiles to the ortho positions (positions 3 and 5). However, position 3 is already substituted with a cyano group. This leaves position 5 as a potential site for electrophilic substitution, influenced by the directing effect of the isopropoxy group.

Conversely, the cyano and carboxylic acid groups are deactivating, electron-withdrawing groups, which direct incoming electrophiles to the meta position. numberanalytics.com For the carboxylic acid at position 1, the meta positions are 3 and 5. For the cyano group at position 3, the meta positions are 1 and 5. Thus, both deactivating groups also direct towards position 5. The confluence of these directing effects suggests that electrophilic substitution on this compound would likely occur at the 5-position.

The synthesis of this compound itself provides a practical illustration of aromatic ring functionalization. A common synthetic pathway starts from a p-hydroxybenzoate derivative, showcasing a sequence of functional group introductions. youtube.comquora.com One patented method involves the formylation of a 4-hydroxybenzoate (B8730719) ester at the 3-position, followed by the conversion of the formyl group to a cyano group, and finally, etherification of the hydroxyl group to the isopropoxy group. youtube.comquora.com This multi-step process highlights the controlled introduction of substituents onto the aromatic ring to achieve the desired substitution pattern.

A representative synthetic scheme for the preparation of this compound is detailed in the table below, based on patented manufacturing processes. youtube.comquora.com

| Step | Starting Material | Reagents | Solvent(s) | Conditions | Product |

| 1 | 4-Hydroxybenzoate ester | Magnesium chloride, triethylamine, paraformaldehyde | Dichloromethane | 60°C, overnight | 3-Formyl-4-hydroxybenzoate ester |

| 2 | 3-Formyl-4-hydroxybenzoate ester | Oxammonium hydrochloride, chloroacetic chloride | Acetonitrile/N,N-dimethylformamide | 80°C, 2 hours | 3-Cyano-4-hydroxybenzoate ester |

| 3 | 3-Cyano-4-hydroxybenzoate ester | Isopropyl bromide, potassium carbonate | Acetonitrile/N,N-dimethylformamide | 80°C, overnight | 3-Cyano-4-isopropoxybenzoate ester |

| 4 | 3-Cyano-4-isopropoxybenzoate ester | Sodium hydroxide, then hydrochloric acid | Tetrahydrofuran | 60°C, 0.5 hours, then acidification | This compound |

This table is a composite representation of synthetic steps described in patent literature and may not represent a single, optimized process.

Isopropoxy Group Participation in Reaction Pathways

As discussed in the previous section, the isopropoxy group is an ortho-, para-director in electrophilic aromatic substitution reactions. wikipedia.org This directing effect is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic pi system through resonance, stabilizing the carbocation intermediate formed during the reaction. libretexts.org This makes the positions ortho and para to the isopropoxy group more nucleophilic and thus more reactive towards electrophiles. wikipedia.org

While the isopropoxy group activates the ring towards electrophilic attack, it can also be a site of reaction itself. The ether linkage of the isopropoxy group can be cleaved under harsh reaction conditions, such as with strong acids or bases, potentially leading to the formation of 3-cyano-4-hydroxybenzoic acid. The cleavage of aryl ethers is a known reaction in organic chemistry. For instance, the cleavage of aromatic methoxy (B1213986) compounds has been observed in the presence of photo-excited aromatic nitro compounds. oup.com While specific studies on the cleavage of the isopropoxy group in this compound are not widely reported, the general principles of ether cleavage would apply.

The isopropoxy group can also be susceptible to nucleophilic substitution, although this is generally less favorable on an unactivated aromatic ring. quora.com For a nucleophilic aromatic substitution (SNAr) to occur, the aromatic ring typically needs to be highly electron-deficient, usually through the presence of strong electron-withdrawing groups at the ortho and para positions to the leaving group. libretexts.org In this compound, the presence of the cyano and carboxyl groups does make the ring more electron-poor. However, the isopropoxy group itself is not a particularly good leaving group under typical SNAr conditions.

The isopropoxy group's steric bulk, while not as large as a tert-butyl group, can also influence the reactivity of the molecule by sterically hindering the approach of reagents to the adjacent positions on the aromatic ring. youtube.com

Advanced Spectroscopic Characterization Techniques in Research on 3 Cyano 4 Isopropoxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural assignment of 3-Cyano-4-isopropoxybenzoic acid, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

Proton NMR (¹H NMR) Applications

In the ¹H NMR spectrum of this compound, the isopropoxy group gives rise to distinct signals. The six methyl protons (-CH(CH₃)₂) typically appear as a doublet around 1.3 ppm. The methine proton (-CH(CH₃)₂) of the isopropoxy group is observed further downfield. The aromatic protons exhibit characteristic shifts due to the electronic effects of the substituents. Specifically, the cyano group at the C3 position and the isopropoxy group at the C4 position influence the chemical shifts of the aromatic protons, which are typically found in the range of δ 7.8–8.2 ppm. The integration of these signals provides a quantitative measure of the number of protons in each unique environment, confirming the structural integrity of the molecule.

Carbon-13 NMR (¹³C NMR) Applications

Complementing the proton data, ¹³C NMR spectroscopy provides critical information about the carbon skeleton of this compound. The spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is typically observed in the downfield region of the spectrum. The aromatic carbons show a range of chemical shifts influenced by the electron-withdrawing cyano group and the electron-donating isopropoxy group. The carbons of the isopropoxy group, the methine and the two equivalent methyl carbons, will also have characteristic resonances.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.3 | Doublet | -CH(CH₃)₂ |

| ¹H | δ 7.8–8.2 | Multiplet | Aromatic Protons |

| ¹³C | - | - | Carbonyl Carbon (-COOH) |

| ¹³C | - | - | Aromatic Carbons |

| ¹³C | - | - | Isopropoxy Carbons (-OCH(CH₃)₂) |

Note: Specific chemical shifts can vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by analyzing the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays several characteristic absorption bands. A sharp peak around 2230 cm⁻¹ is a definitive indicator of the cyano group (-C≡N) stretching vibration. The presence of the carboxylic acid is confirmed by a broad O–H stretching band, typically observed in the region of 2500–3000 cm⁻¹. Additionally, a strong absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid will be present. The C-O stretching of the isopropoxy ether linkage and various aromatic C-H and C=C bending and stretching vibrations also contribute to the unique IR fingerprint of the molecule.

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Cyano (-C≡N) | Stretching | ~2230 |

| Carboxylic Acid (-COOH) | O-H Stretching | 2500–3000 (broad) |

| Carboxylic Acid (-COOH) | C=O Stretching | - |

| Isopropoxy Ether (-O-C) | C-O Stretching | - |

| Aromatic Ring | C-H and C=C Vibrations | - |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy. For this compound, with a molecular formula of C₁₁H₁₁NO₃, the expected exact mass is 205.0739 g/mol . HRMS analysis, often using techniques like Electrospray Ionization (ESI), can confirm this mass with a high degree of confidence, typically showing the deprotonated molecule [M-H]⁻ at an m/z of approximately 204.1. This accurate mass measurement is crucial for confirming the molecular formula and distinguishing the compound from isomers or other substances with similar nominal masses.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are vital for assessing the purity of this compound and for separating it from reaction byproducts or other impurities. High-Performance Liquid Chromatography (HPLC) is a commonly employed method for this purpose. In a typical HPLC analysis, the compound is passed through a column packed with a stationary phase, and its retention time is measured. The purity of a sample can be determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. For instance, synthetic procedures for this compound have reported purities as high as 98.5% as determined by HPLC. Thin-Layer Chromatography (TLC) is another useful technique for rapid, qualitative assessment of purity and for monitoring the progress of chemical reactions involving this compound.

Computational Chemistry and Theoretical Investigations of 3 Cyano 4 Isopropoxybenzoic Acid and Its Analogues

Electronic Structure Calculations and Molecular Orbital Theory

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Cyano-4-isopropoxybenzoic acid, these calculations elucidate the distribution of electrons and the nature of its chemical bonds. The molecule consists of a benzoic acid core, substituted with a cyano (-C≡N) group and an isopropoxy (-OCH(CH₃)₂) group. The IUPAC name for the compound is 3-cyano-4-propan-2-yloxybenzoic acid. nih.gov

Molecular orbital (MO) theory helps in analyzing the electronic characteristics. The presence of the electron-withdrawing cyano group and the electron-donating isopropoxy group on the benzene (B151609) ring significantly influences the molecule's electron density and reactivity. The carboxylic acid group is also electron-withdrawing. These substituent effects are critical for predicting the sites of electrophilic and nucleophilic attack.

Computational tools provide predictions for various molecular properties derived from its electronic structure. nih.gov These descriptors are essential for quantitative structure-activity relationship (QSAR) studies.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁NO₃ | nih.gov |

| Molecular Weight | 205.21 g/mol | nih.gov |

| XLogP3-AA | 1.9 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Exact Mass | 205.07389321 Da | nih.gov |

Data computed by PubChem. nih.gov

Comparing these properties with analogues like 4-Isopropoxybenzoic acid, which lacks the cyano group, highlights the electronic contribution of the nitrile function. The analogue has a higher XLogP3 of 2.8 and a lower polar surface area of 46.5 Ų, indicating that the cyano group increases polarity. nih.gov

Conformational Analysis and Energy Landscape Studies

The presence of three rotatable bonds in this compound allows for conformational flexibility, which is critical for its interaction with biological targets. nih.gov These bonds are:

The C(ring)-O bond of the isopropoxy group.

The O-CH bond of the isopropoxy group.

The C(ring)-C bond of the carboxylic acid group.

Conformational analysis and energy landscape studies, typically performed using molecular mechanics or quantum mechanics methods, aim to identify the low-energy conformations (conformers) of the molecule. The relative orientation of the isopropoxy group and the carboxylic acid's hydroxyl group can vary, leading to different conformers with distinct energies and dipole moments.

Steric hindrance between the bulky isopropoxy group and the adjacent cyano group influences the preferred rotational angle around the C(ring)-O bond. Similarly, the orientation of the carboxylic acid group is influenced by potential intramolecular hydrogen bonding between the carboxyl hydrogen and the oxygen of the isopropoxy group, which could stabilize certain conformations. Understanding the global minimum energy conformation and the energy barriers between different conformers is essential for docking studies and for comprehending its behavior in solution.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can be applied to investigate the synthetic routes for this compound. A known synthetic pathway involves multiple steps, starting from precursors like 4-hydroxybenzoic acid phenyl ester or methyl parahydroxybenzoate. google.comgoogle.com

A typical synthetic sequence involves: google.comgoogle.com

Formylation: Introduction of a formyl (-CHO) group at the 3-position of the benzene ring.

Conversion to Cyano Group: Transformation of the formyl group into a cyano group. This method avoids the use of more toxic reagents like cuprous cyanide. google.comgoogle.com

Isopropoxylation: Etherification of the hydroxyl group at the 4-position with an isopropyl source like isopropyl bromide. google.com

Hydrolysis: Conversion of the ester group to a carboxylic acid to yield the final product. google.comgoogle.com

Reaction pathway modeling for each of these steps can provide valuable information. By calculating the energies of reactants, intermediates, transition states, and products, computational chemists can map out the entire reaction coordinate. Transition state analysis helps in identifying the structure of the highest energy point along the reaction path, the activation energy (Ea). This knowledge is crucial for optimizing reaction conditions such as temperature, catalyst, and solvent to improve reaction yields and rates. For instance, modeling the hydrolysis step can clarify the mechanism and energy requirements for converting the ester precursor into the final benzoic acid derivative.

Ligand Design and Docking Simulations for Structural Insight

This compound serves as a key intermediate and structural scaffold in the design of pharmacologically active molecules. chemicalbook.com It is a precursor in the synthesis of Febuxostat, a known inhibitor of xanthine (B1682287) oxidase used for treating gout. It is also used to prepare agonists for sphingosine (B13886) phosphate (B84403) receptors S1P1 and S1P5, which are targets for treating multiple sclerosis. chemicalbook.com

Table 2: Role of this compound in Ligand Design

| Application / Target | Role of Compound | Resulting Compound/Class | Reference(s) |

|---|---|---|---|

| Gout Treatment (Xanthine Oxidase Inhibition) | Precursor | Febuxostat |

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a target protein. In the context of this compound derivatives, docking studies provide structural insights into how these ligands interact with the active sites of enzymes like xanthine oxidase or receptors like S1P1.

The functional groups of the molecule play distinct roles in binding:

Carboxylic Acid: Often forms strong hydrogen bonds or salt bridges with basic amino acid residues (e.g., Arginine, Lysine) in the binding pocket.

Cyano Group: Can act as a hydrogen bond acceptor and its linear geometry can fit into narrow hydrophobic pockets.

Isopropoxy Group: Typically engages in hydrophobic (van der Waals) interactions, contributing to binding affinity and selectivity.

By performing docking simulations with analogues—for example, by replacing the isopropoxy group with ethoxy or butoxy groups—researchers can conduct computational structure-activity relationship (SAR) studies. These simulations help in rational drug design by predicting which modifications to the this compound scaffold are likely to enhance binding affinity and selectivity for a specific biological target. nih.govmdpi.com

Role of 3 Cyano 4 Isopropoxybenzoic Acid As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

3-Cyano-4-isopropoxybenzoic acid serves as a crucial starting material in the creation of more complex organic molecules. Its structure, featuring a carboxylic acid, a nitrile group, and an isopropoxy group on a benzene (B151609) ring, provides multiple reactive sites for chemists to build upon. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a valuable component in multi-step synthetic pathways.

A key application of this compound is in the synthesis of biaryl oxadiazoles. These are molecules containing two aromatic rings linked to an oxadiazole ring, a five-membered ring with two carbons, two nitrogens, and one oxygen atom. The synthesis often involves coupling this compound with other chemical entities to form these complex structures, which are of significant interest in medicinal chemistry. chemicalbook.com

Furthermore, the compound is utilized in methods that avoid the use of highly toxic reagents like cuprous cyanide. google.com For instance, a preparation method has been developed that starts from 4-phenyl hydroxybenzoate and proceeds through several steps to yield this compound. This process involves the conversion of a formyl group to a cyano group, which is described as an efficient and direct method suitable for large-scale production. google.com This highlights the compound's role not just as an intermediate but also as a target molecule in the development of safer and more efficient synthetic routes.

Building Block for Diverse Heterocyclic Scaffolds

The chemical architecture of this compound makes it an ideal building block for the construction of a wide array of heterocyclic scaffolds. Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in pharmaceuticals and agrochemicals. The presence of the cyano and carboxylic acid groups on the aromatic ring allows for the formation of various ring systems.

Specifically, this compound is a key reagent in the preparation of cyanoaryloxadiazolyl-substituted nitrogen heterocycles. chemicalbook.com These are complex structures where a nitrogen-containing heterocyclic ring is attached to a cyano-substituted aromatic ring via an oxadiazole linker. The synthesis of these scaffolds is significant for developing new biologically active molecules.

The versatility of this compound as a building block is further demonstrated in its use to create nitrogen-containing compounds with potential biological activity through various reactions such as oxidation, reduction, and substitution.

Intermediate in the Production of Pharmaceutical Candidates

The utility of this compound is particularly prominent in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of various drug candidates. Its structural features are incorporated into the final molecular design of several investigational drugs.

Synthesis of S1P1 and S1P5 Receptor Agonist Precursors

A significant application of this compound is in the synthesis of precursors for sphingosine-1-phosphate (S1P) receptor agonists, specifically targeting the S1P1 and S1P5 subtypes. chemicalbook.com S1P receptors are a class of G protein-coupled receptors that play crucial roles in various physiological processes, including immune cell trafficking. nih.govnih.gov Agonists of these receptors can modulate immune responses, making them attractive targets for the treatment of autoimmune diseases like multiple sclerosis. chemicalbook.com

This compound is used in the preparation of compounds that are designed to be S1P3-sparing, meaning they have a lower activity at the S1P3 receptor. This selectivity is important as activation of S1P3 is associated with certain side effects. The use of this intermediate helps in creating drug candidates with a more favorable safety profile. chemicalbook.com

Preparation of Cyanoaryloxadiazolyl-Substituted Nitrogen Heterocycles

As previously mentioned, this compound is a vital reagent for creating cyanoaryloxadiazolyl-substituted nitrogen heterocycles. chemicalbook.com These complex molecules are being investigated as S1P3-sparing agonists of the S1P1 and S1P5 receptors. chemicalbook.com The synthesis involves coupling the benzoic acid derivative with a suitable nitrogen-containing heterocycle through an oxadiazole linker. The resulting compounds are then evaluated for their pharmacological activity.

Applications in Synthetic Pathways of Specific Drug Candidates

The role of this compound as an intermediate extends to the synthesis of specific drug candidates. For example, it is listed as an intermediate for Ozanimod, a modulator of sphingosine-1-phosphate receptor subtypes 1 and 5. a2bchem.com This underscores the direct relevance of this chemical in the production of modern therapeutics.

The synthesis of such drug candidates often involves multi-step processes where the structural integrity of the this compound core is maintained in the final active pharmaceutical ingredient.

Synthetic Pathway Overview

| Starting Material | Intermediate | Final Product Class |

| 4-Phenyl hydroxybenzoate | 3-Formyl-4-phenyl hydroxybenzoate | This compound |

| This compound | - | Cyanoaryloxadiazolyl-substituted nitrogen heterocycles |

| This compound | - | S1P1 and S1P5 Receptor Agonist Precursors |

Development of Novel Derivatization Strategies

While specific novel derivatization strategies for this compound are not extensively detailed in the provided search results, the general principles of chemical derivatization can be applied to this molecule. Derivatization involves chemically modifying a compound to enhance its properties for analysis or to create new molecules with different activities. nih.gov

Given its functional groups, this compound is amenable to various derivatization reactions. For instance, the carboxylic acid group can be converted to esters, amides, or acid chlorides, opening up a wide range of synthetic possibilities. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. The isopropoxy group can potentially be cleaved to a hydroxyl group under specific conditions.

A novel charge-switch derivatization method using 3-(chlorosulfonyl)benzoic acid has been developed for other classes of molecules to improve their detection in mass spectrometry. nih.govresearchgate.net While not directly applied to this compound in the available literature, such innovative approaches could potentially be adapted to create new analytical methods or synthetic pathways for this compound and its derivatives. Similarly, strategies for derivatizing phosphate (B84403) esters using agents like 3-aminomethyl pyridine (B92270) highlight the ongoing development of new chemical tools that could be relevant for modifying and analyzing complex molecules. nih.gov

Potential Derivatization Reactions

| Functional Group | Reaction Type | Potential Product |

| Carboxylic Acid | Esterification | Methyl 3-cyano-4-isopropoxybenzoate |

| Carboxylic Acid | Amidation | 3-Cyano-4-isopropoxybenzamide |

| Cyano Group | Hydrolysis | 4-Isopropoxyphthalic acid |

| Cyano Group | Reduction | (3-Aminomethyl-4-isopropoxyphenyl)methanol |

Applications in Agrochemical Synthesis

The chemical architecture of this compound makes it an attractive starting material for the synthesis of new active ingredients in crop protection products. The presence of the cyano and carboxylic acid groups allows for a variety of chemical transformations, enabling the creation of diverse molecular scaffolds. Research in this area has primarily focused on the synthesis of heterocyclic compounds, which are known to exhibit a wide range of biological activities, including herbicidal, insecticidal, and fungicidal properties.

One of the key applications of this compound is in the preparation of cyanoaryloxadiazolyl-substituted nitrogen heterocycles. google.com These complex structures are being investigated for their potential as active ingredients in new agrochemical formulations. The synthesis typically involves the conversion of the carboxylic acid group of this compound into an oxadiazole ring, which is then linked to other heterocyclic systems. This modular approach allows for the systematic modification of the final molecule to optimize its biological efficacy and selectivity.

While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its derivatives are a subject of ongoing research in the agrochemical industry. The exploration of compounds with similar structures for use as herbicides or pesticides underscores the potential of this chemical intermediate. nih.gov The reactivity of the cyano and carboxylic acid groups allows for the construction of a variety of derivatives, expanding the library of compounds available for high-throughput screening in the discovery of new crop protection agents.

The following table provides an overview of the role of this compound as a synthetic intermediate in the context of agrochemical research.

| Intermediate | Target Compound Class | Potential Agrochemical Application |

| This compound | Cyanoaryloxadiazolyl-substituted nitrogen heterocycles | Herbicide, Insecticide, Fungicide |

Detailed Research Findings

The synthesis of potential agrochemicals from this compound leverages established chemical transformations. The carboxylic acid moiety can be readily converted into an acid chloride or activated ester, facilitating amide bond formation or cyclization reactions to form heterocyclic rings like oxadiazoles. The cyano group can also participate in various reactions, such as reduction to an amine or hydrolysis to a carboxylic acid, further increasing the diversity of accessible derivatives.

For instance, the synthesis of a 1,3,4-oxadiazole (B1194373) derivative would typically proceed by first converting the carboxylic acid of this compound to an acyl hydrazide. This intermediate can then undergo cyclodehydration in the presence of a suitable reagent to form the desired 2-(3-cyano-4-isopropoxyphenyl)-1,3,4-oxadiazole core. This core can then be further functionalized to produce a library of compounds for biological screening.

Although the direct synthesis of a named agrochemical from this compound is not explicitly detailed in the surveyed literature, the consistent reference to its utility in creating potentially bioactive heterocycles highlights its importance in the early stages of agrochemical discovery and development. google.com

Advanced Materials Science Research Involving 3 Cyano 4 Isopropoxybenzoic Acid Derivatives

Potential in Dye Synthesis and Chromophore Design

The molecular structure of 3-Cyano-4-isopropoxybenzoic acid contains the necessary components to function as a precursor in the synthesis of organic dyes, particularly azo dyes. Azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-), are a major class of synthetic colorants. bg.ac.rs Their synthesis typically involves a two-step process: the conversion of a primary aromatic amine to a diazonium salt, followed by coupling with an electron-rich nucleophile such as a phenol (B47542) or aniline (B41778) derivative. youtube.comyoutube.com

While direct synthesis of a dye from this compound is not widely documented, its structure presents clear potential. The molecule could be chemically modified—for instance, by reducing the nitrile (cyano) group to an amine (NH2)—to produce a diazonium salt precursor. youtube.com Alternatively, it could act as the "coupling component" in the azo coupling reaction. youtube.com

The substituents on the benzene (B151609) ring play a critical role in determining the final color of the dye. These groups, known as auxochromes, can modify the absorption spectrum of the chromophore. primescholars.com The isopropoxy group (-OCH(CH₃)₂) is an electron-donating group, while the cyano group (-CN) is a strong electron-withdrawing group. This "push-pull" electronic configuration across the aromatic ring is a well-known strategy in chromophore design to tune the molecule's light absorption properties, potentially shifting the color into the visible spectrum. bg.ac.rsprimescholars.com

Table 1: Functional Groups of this compound and Their Potential Roles in Dye Synthesis

| Functional Group | Type | Potential Role in Chromophore Design |

| Benzoic Acid Core | Aromatic Ring | Forms the stable backbone of the chromophore. |

| Cyano Group (-CN) | Electron-Withdrawing | Modifies the electronic properties of the aromatic system, influencing the wavelength of maximum absorption (λmax) and thus the color. |

| Isopropoxy Group (-OCH(CH₃)₂) | Electron-Donating | Acts as an auxochrome, enhancing color and potentially shifting it by altering the energy gap of the molecule's frontier orbitals. |

| Carboxylic Acid (-COOH) | Reactive Group | Provides a site for covalent attachment of the dye to substrates like fabrics or polymers. |

Integration into Polymer Architectures

The functional groups on this compound make it a suitable candidate for integration into various polymer architectures, either as a monomer in the main chain or as a functional pendant group. The carboxylic acid moiety is particularly reactive and can participate in step-growth polymerization reactions. For example, it can react with diols to form polyesters or with diamines to form polyamides. Incorporating this molecule as a monomer would introduce the polar cyano group and the isopropoxy group directly into the polymer backbone, influencing properties such as solubility, thermal stability, and inter-chain interactions.

The use of benzoic acid itself as an organocatalyst for the ring-opening polymerization of cyclic esters like lactide and caprolactone (B156226) highlights the reactivity of the carboxylic acid group in polymerization contexts. rsc.org This suggests that this compound could similarly be employed to initiate or participate in such reactions, leading to the formation of biodegradable polyesters. rsc.org

As a functional side group, the molecule could be attached to a pre-existing polymer backbone. This functionalization could impart specific properties to the bulk material. For instance, the high polarity of the cyano group could enhance the polymer's dielectric constant, a desirable trait for materials used in electronic applications like capacitors.

Table 2: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer Required | Linkage Formed | Potential Application |

| Polyester | Diol (e.g., Ethylene Glycol) | Ester (-COO-) | Specialty plastics, fibers |

| Polyamide | Diamine (e.g., Hexamethylenediamine) | Amide (-CONH-) | High-performance fibers |

| Functionalized Polymer | Polymer with reactive sites (e.g., Poly(vinyl alcohol)) | Ester or Amide | Modified materials with enhanced polarity or thermal properties |

Exploration in Liquid Crystalline Materials Research

The most significant application of this compound derivatives in materials science is in the field of liquid crystals. lookchem.comambeed.com Liquid crystals are phases of matter with properties between those of a conventional liquid and a solid crystal. Molecules that form these phases, known as mesogens, typically have a rigid, elongated (rod-like) shape. researchgate.net

The structure of this compound is highly conducive to forming liquid crystalline phases (mesophases). It possesses a rigid core (the benzene ring), a polar terminal group (the cyano group), and a flexible alkyl chain (the isopropoxy group), which are characteristic features of calamitic (rod-shaped) mesogens. nih.govmdpi.com The related compound, 4-cyanobenzoic acid, is known to exhibit a liquid crystal form. sigmaaldrich.com

Furthermore, the carboxylic acid group allows for the formation of hydrogen-bonded liquid crystal (HBLC) complexes. nih.gov By pairing with another complementary molecule (a hydrogen bond acceptor), dimers or larger supramolecular structures can be formed. These hydrogen-bonded assemblies have enhanced thermal stability and can induce or modify liquid crystal phases, such as the smectic phase, where molecules are arranged in layers. nih.gov The strong dipole moment of the cyano group is crucial for promoting the molecular alignment necessary for liquid crystal formation. nih.gov

Table 3: Structural Features of this compound and Their Function in Liquid Crystals

| Structural Feature | Role in Liquid Crystal Formation |

| Phenyl Benzoate Core | Provides the necessary structural rigidity and rod-like shape. |

| Terminal Cyano Group | Creates a strong dipole moment, promoting parallel alignment and influencing the dielectric properties. nih.gov |

| Terminal Isopropoxy Group | Acts as a flexible chain, lowering the melting point and influencing the type of mesophase formed (e.g., nematic vs. smectic). researchgate.net |

| Carboxylic Acid Group | Enables the formation of stable, hydrogen-bonded supramolecular structures with enhanced mesophase stability. nih.gov |

The use of cyanobenzoic acid derivatives is an important strategy in the synthesis of materials for liquid crystal displays (LCDs) and other optical devices. google.comgoogle.com

Future Research Directions and Emerging Applications

Catalyst Development for Enhanced Synthesis of 3-Cyano-4-isopropoxybenzoic Acid

The current synthesis of this compound involves a multi-step process that has evolved to improve safety and efficiency. google.comgoogle.com A significant advancement has been the move away from hazardous reagents like cuprous cyanide for the cyanation step. google.com Modern methods often start from a 4-hydroxybenzoate (B8730719) ester and proceed through formylation, conversion of the formyl group to a cyano group, etherification, and final hydrolysis. google.comgoogle.com

One patented method highlights a pathway that avoids highly toxic cyanides by converting a formyl group into the cyano group, deeming it more suitable for industrial-scale production due to its efficiency and the use of cheaper, readily available raw materials. google.comgoogle.com

Future research in this area should focus on the development of novel catalysts to optimize each step of this synthesis. Key areas for investigation include:

Heterogeneous Catalysts: Designing solid-supported catalysts for the formylation and etherification steps could simplify product purification, enable catalyst recycling, and reduce waste streams.

One-Pot Synthesis Catalysts: A long-term goal would be the development of a multi-functional catalyst capable of facilitating sequential reactions in a single reactor, which would significantly streamline the production process.

Table 1: Overview of a Modern Synthetic Pathway for this compound

| Step | Reaction Type | Key Reagents | Starting Material | Product |

|---|---|---|---|---|

| 1 | Formylation | Magnesium chloride, Triethylamine, Paraformaldehyde | 4-Hydroxybenzoate ester | 3-Formyl-4-hydroxybenzoate ester |

| 2 | Aldehyde to Nitrile Conversion | Oxammonium hydrochloride, Chloroacetic chloride | 3-Formyl-4-hydroxybenzoate ester | 3-Cyano-4-hydroxybenzoate ester |

| 3 | Williamson Ether Synthesis | Isopropyl bromide, Potassium carbonate | 3-Cyano-4-hydroxybenzoate ester | 3-Cyano-4-isopropoxybenzoate ester |

| 4 | Ester Hydrolysis | Sodium hydroxide (B78521), followed by acid workup | 3-Cyano-4-isopropoxybenzoate ester | This compound |

This table summarizes a synthetic route disclosed in patent literature, which avoids the use of highly toxic cuprous cyanide. google.comgoogle.com

Chemo- and Regioselective Transformations of Related Structures

The chemical architecture of this compound offers multiple reactive sites, making it a valuable scaffold for creating a library of new derivatives. Future research should explore chemo- and regioselective transformations that target one functional group while preserving the others.

Selective Reduction: Developing methods for the selective reduction of the cyano group to a primary amine (aminomethyl group) without affecting the carboxylic acid would yield aminobenzoic acid derivatives. These products could serve as monomers for specialty polyamides or as precursors for pharmacologically active compounds.

Transformations of the Carboxylic Acid: The carboxylic acid can be converted into esters, amides, or acid chlorides. Research into highly selective enzymatic transformations could provide an environmentally friendly route to chiral esters or amides.

Ring-Directed Reactions: The existing substituents on the benzene (B151609) ring will direct the position of any further electrophilic aromatic substitution reactions. The interplay between the electron-withdrawing cyano group and the electron-donating isopropoxy and carboxylate groups presents complex regiochemical challenges and opportunities for synthesizing polysubstituted aromatic compounds.

Table 2: Potential Selective Transformations of this compound

| Functional Group | Potential Transformation | Resulting Functional Group | Potential Application of Product |

|---|---|---|---|

| Cyano (-C≡N) | Selective Reduction | Amine (-CH₂NH₂) | Pharmaceutical and polymer precursor |

| Cyano (-C≡N) | Hydrolysis | Carboxamide (-CONH₂) | Intermediate for further synthesis |

| Carboxylic Acid (-COOH) | Esterification | Ester (-COOR) | Fine chemical synthesis |

| Isopropoxy (-OCH(CH₃)₂) | Ether Cleavage | Hydroxyl (-OH) | Intermediate for other derivatives |

Applications in Supramolecular Chemistry

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. nih.gov this compound is an excellent candidate for use as a building block (synthon) in supramolecular chemistry due to its capacity for forming multiple, specific intermolecular interactions. rsc.org

The carboxylic acid group is a robust hydrogen-bond donor and acceptor, capable of forming predictable dimers or chains. nih.gov The cyano group and the oxygen atom of the isopropoxy group can act as hydrogen-bond acceptors. nih.gov This combination of functionalities allows for the rational design of complex, multi-component co-crystals and molecular networks.

Future research directions include:

Co-crystal Engineering: Systematically combining this compound with complementary molecules (e.g., pyridines, amides) to form co-crystals with tailored physical properties, such as altered solubility, melting point, or stability. nih.gov

Functional Materials: Exploring the use of these supramolecular assemblies in the creation of functional materials. For instance, incorporating the molecule into metal-organic frameworks (MOFs) or hydrogen-bonded organic frameworks could lead to materials with applications in gas storage, separation, or sensing. rsc.org

Drug Delivery Systems: Investigating the potential for supramolecular gels or capsules based on this molecule for the controlled release of other active compounds. rsc.org

Table 3: Functional Groups of this compound and Their Supramolecular Roles

| Functional Group | Potential Non-Covalent Interaction | Role in Supramolecular Assembly |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bonding | Strong, directional interaction for forming primary structural motifs (e.g., dimers, chains). nih.gov |

| Cyano (-C≡N) | Hydrogen Bonding, Dipole-Dipole | Acts as a hydrogen bond acceptor, directing secondary structural organization. |

| Isopropoxy (-OCH(CH₃)₂) | Hydrogen Bonding, van der Waals | The ether oxygen can act as a weak hydrogen bond acceptor; the alkyl groups can influence packing. |

Advanced Methodologies for Process Intensification in Synthesis

Process intensification (PI) aims to develop manufacturing processes that are dramatically smaller, safer, more energy-efficient, and less wasteful. escholarship.org The synthesis of this compound is ripe for the application of PI principles.

The existing shift from hazardous cyanides is already a step towards an inherently safer process. google.comgoogle.com Future research can build on this by incorporating advanced engineering and chemical methodologies:

Continuous Flow Synthesis: Converting the batch synthesis steps into a continuous flow process. This can offer superior control over reaction parameters (temperature, pressure, mixing), improve safety by minimizing the volume of hazardous intermediates at any given time, and increase throughput.

Reactive Separation: Implementing techniques like reactive distillation or membrane reactors, where the reaction and separation of products occur simultaneously. escholarship.org For the final hydrolysis step, a membrane reactor could be used to continuously remove the benzoic acid product from the reaction mixture, driving the equilibrium forward and simplifying purification.

Automation and Optimization: Utilizing automated reaction platforms to rapidly screen different catalysts, solvents, and conditions to quickly identify the optimal parameters for each step of the synthesis, accelerating process development and reducing material waste.

By focusing on these advanced methodologies, the production of this compound can be made more economically viable and environmentally sustainable, aligning with the broader goals of green chemistry and modern chemical manufacturing. escholarship.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-cyano-4-isopropoxybenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via a multi-step pathway involving substitution and coupling reactions. A common route starts with 3-bromo-4-hydroxybenzoic acid, which undergoes isopropoxy substitution using isopropyl bromide in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃. Subsequent cyano-group introduction via nucleophilic displacement (e.g., using CuCN) completes the synthesis . Optimizing reaction time (e.g., 2–4 hours) and temperature (60–80°C) improves yields. Evidence from ozanimod synthesis shows coupling agents like HOBt/EDC in DMF enhance carboxylate activation, achieving >90% yield in peptide-like coupling reactions .

Q. How can the structural features of this compound be validated spectroscopically?

- Methodological Answer :

- NMR : The isopropoxy group’s methyl protons appear as a doublet (~1.3 ppm) in ¹H NMR, while the cyano group quenches aromatic protons at C3, causing downfield shifts (δ 7.8–8.2 ppm) .

- IR : A sharp peak at ~2230 cm⁻¹ confirms the cyano group, and a broad O–H stretch (~2500–3000 cm⁻¹) indicates the carboxylic acid .

- MS : ESI-MS typically shows [M-H]⁻ at m/z 204.1 (C₁₁H₁₀NO₃⁻) .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : Recrystallization from ethanol/water mixtures (7:3 v/v) removes unreacted starting materials. For impurities with similar polarity, column chromatography using silica gel and a gradient of ethyl acetate/hexane (10–40%) resolves the compound. Post-purification, lyophilization ensures water removal while preserving stability .

Advanced Research Questions

Q. How do competing side reactions during cyano-group installation impact synthesis, and how can they be mitigated?

- Methodological Answer : Competing hydrolysis of the cyano group to carboxylic acid can occur under basic or aqueous conditions. To minimize this:

- Use anhydrous solvents (e.g., DMF) and inert atmospheres.

- Replace aqueous workup with non-aqueous quenching (e.g., acetic acid in THF).

- Monitor reaction progress via TLC (Rf ~0.5 in 30% ethyl acetate/hexane) .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

- Methodological Answer : The compound’s low solubility in aqueous buffers complicates bioanalysis. Strategies include:

- Solubilization : Pre-saturate matrices with DMSO (<1% v/v) or use cyclodextrin-based carriers .

- LC-MS/MS : Employ a C18 column with mobile phases containing 0.1% formic acid in acetonitrile/water (60:40). Use deuterated internal standards (e.g., d₃-3-cyano-4-isopropoxybenzoic acid) to correct for matrix effects .

Q. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electrostatic potential surfaces, identifying reactive sites (e.g., cyano group as a hydrogen-bond acceptor). Molecular docking (AutoDock Vina) simulates binding to target enzymes (e.g., carbonic anhydrase), with binding energies < -7 kcal/mol indicating strong inhibition .

Q. What are the implications of substituting isopropoxy with other alkoxy groups (e.g., ethoxy, butoxy) on bioactivity?

- Methodological Answer :

- Ethoxy analog : Reduced steric bulk increases solubility but decreases target binding affinity (e.g., IC₅₀ increases from 12 nM to 45 nM for kinase inhibition) .

- Butoxy analog : Enhanced lipophilicity improves membrane permeability but may reduce metabolic stability .

- Data-driven design : Use Hansch analysis to correlate logP with activity, optimizing substituents for specific targets .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Methodological Answer :

- Storage : Stable at -20°C in anhydrous DMSO for >6 months. At 25°C, hydrolysis of the cyano group occurs within 30 days, forming 4-isopropoxy-3-carboxybenzoic acid .

- Degradation pathways : LC-MS identifies a major degradation product (m/z 223.1) corresponding to the hydrolyzed carboxylic acid. Stabilize formulations with antioxidants (e.g., BHT) at 0.01% w/v .

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。